Dehydroleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

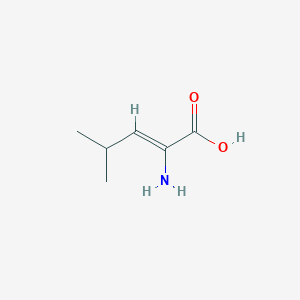

(Z)-2-Amino-4-methyl-2-pentenoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of pentenoic acid, where the amino group is positioned at the second carbon, and the double bond is in the Z configuration, indicating that the higher priority substituents on each carbon of the double bond are on the same side.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Amino-4-methyl-2-pentenoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 4-methyl-2-pentenoic acid.

Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the second carbon. This can be achieved using reagents like ammonia or amines under specific conditions.

Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or water can be employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of (Z)-2-Amino-4-methyl-2-pentenoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: (Z)-2-Amino-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amino acids.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives such as ketones or aldehydes.

Reduction Products: Saturated amino acids.

Substitution Products: Halogenated derivatives or other substituted compounds.

Aplicaciones Científicas De Investigación

Structural Properties and Synthesis

Dehydroleucine is characterized by a double bond between the alpha and beta carbon atoms of the leucine side chain. This structural modification enhances the rigidity of peptides containing ΔLeu, influencing their conformational stability and proteolytic resistance. The incorporation of ΔLeu into peptide sequences can promote the formation of specific secondary structures, such as β-turns and 3_10 helices, which are crucial for biological activity .

Table 1: Comparison of Stability and Conformation in Peptides

| Peptide Composition | Stability (Proteolytic Resistance) | Preferred Conformation |

|---|---|---|

| Standard Leucine Peptide | Low | Random coil |

| Peptide with ΔLeu | High | β-turns / 3_10 helices |

2.1. Antitumor Activity

Research indicates that this compound derivatives exhibit significant antitumor properties. For instance, compounds containing ΔLeu have been shown to induce apoptosis in cancer cell lines, making them potential candidates for anticancer drugs . The mechanism involves the stabilization of peptide structures that interact with cellular targets involved in the regulation of cell growth and survival.

2.2. Antiviral Properties

This compound has also demonstrated antiviral activity against various pathogens. The structural features of ΔLeu allow it to interfere with viral replication processes, thereby exhibiting potential as a therapeutic agent against viral infections .

Biochemical Research

This compound's unique properties make it a valuable tool in biochemical research, particularly in studying peptide folding and stability. Its ability to enhance the rigidity of peptides can be exploited to design more stable peptide-based therapeutics .

Case Study 1: Stabilization of Enkephalins

A study investigated the impact of this compound on the stability of enkephalin peptides. The incorporation of ΔLeu significantly improved their proteolytic stability, suggesting its utility in developing longer-lasting pain relief medications .

Case Study 2: Cyclization of Peptides

Another study focused on using this compound to facilitate the cyclization of pentapeptides. The presence of ΔLeu promoted the formation of stable cyclic structures, which are often more effective in biological applications due to their enhanced binding affinity for receptors .

Mecanismo De Acción

The mechanism by which (Z)-2-Amino-4-methyl-2-pentenoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Pathways: The compound can participate in metabolic pathways, where it is converted to other bioactive molecules, affecting cellular functions.

Comparación Con Compuestos Similares

(E)-2-Amino-4-methyl-2-pentenoic acid: The E isomer, where the higher priority substituents are on opposite sides of the double bond.

2-Amino-4-methylpentanoic acid: A saturated analog without the double bond.

2-Amino-3-methylbutanoic acid: A similar compound with a different carbon chain length.

Uniqueness: (Z)-2-Amino-4-methyl-2-pentenoic acid is unique due to its specific configuration and the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

Número CAS |

113586-23-5 |

|---|---|

Fórmula molecular |

C6H11NO2 |

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

(Z)-2-amino-4-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |

Clave InChI |

TYAFIFFKPSWZRM-HYXAFXHYSA-N |

SMILES |

CC(C)C=C(C(=O)O)N |

SMILES isomérico |

CC(C)/C=C(/C(=O)O)\N |

SMILES canónico |

CC(C)C=C(C(=O)O)N |

Sinónimos |

dehydroleucine delta(Z)-leucine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.